Boc-Phe-OBzl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-16-10-6-4-7-11-16)19(23)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGXOZTZHRIZRO-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985206 | |
| Record name | Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66617-58-1 | |
| Record name | N-tert-Butoxycarbonylphenylalanine benzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066617581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Application of Boc Phe Obzl in Peptide Synthesis
Boc-Phe-OBzl as a Building Block in Peptide Chain Elongation
The primary function of this compound in peptide synthesis is to introduce the phenylalanine residue into a growing peptide chain. This is achieved through the formation of an amide (peptide) bond between the activated carboxyl group of this compound and the free amino group of another amino acid or peptide fragment.
In classical solution-phase peptide synthesis (LPPS), this compound is employed to build peptide sequences in solution. This approach involves the isolation and purification of intermediates after each coupling step.
Segment condensation involves the coupling of pre-synthesized peptide fragments. This compound, or peptides containing this moiety, can be utilized as either the N-terminal or C-terminal component in such fragment couplings. For instance, research has explored the coupling of fragments where benzyl (B1604629) esters are present, facilitating the joining of larger peptide segments, a strategy where this compound derivatives play a role pharm.or.jp. The benzyl ester provides stability during fragment synthesis and can be removed along with the Boc group or at the final cleavage step.
The formation of the peptide bond from this compound typically involves activating its carboxyl group. Common coupling reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress racemization and enhance coupling efficiency oup.com. For example, DCC/HOBt mediated coupling is a well-established method for forming amide bonds with Boc-protected amino acids . Water-soluble carbodiimides like EDC are also employed, particularly in aqueous or mixed solvent systems, often benefiting from additives to improve yields, especially in challenging coupling scenarios oup.com.
This compound is a cornerstone building block in Solid-Phase Peptide Synthesis (SPPS), particularly within the context of the Boc/Bzl protection strategy.
The Boc/Bzl strategy is one of the earliest and most established methods for SPPS peptide.comnih.gov. In this approach, the N-terminus is protected by the acid-labile Boc group, and side chains are protected by groups cleaved under similar acidic conditions, often with benzyl-based protecting groups for carboxyl or hydroxyl functions. This compound is directly compatible with this strategy. The Boc group is removed by treatment with agents like trifluoroacetic acid (TFA), typically in dichloromethane (B109758), allowing the free amine to react with the activated C-terminus of the resin-bound peptide. The benzyl ester protecting the carboxyl group remains stable during these cycles and is typically cleaved along with other side-chain protecting groups and the peptide from the resin using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) at the end of the synthesis peptide.comnih.gov.
The phenylalanine residue, particularly when adjacent to other bulky or modified amino acids, can present steric hindrance, making peptide bond formation more challenging. This is especially true for sequences incorporating N-methylated amino acids or α,α-disubstituted amino acids. In such cases, efficient coupling reagents are paramount to achieve acceptable yields and minimize racemization. Studies have investigated the effectiveness of various coupling agents for hindered sequences. For instance, when synthesizing peptides like Boc-Phe-Xaa-Phe-OBzl, where Xaa is a sterically demanding residue such as N-methylated alanine (B10760859) ((NMe)Ala), N-methylated α-aminoisobutyric acid ((NMe)Aib), or α-aminoisobutyric acid (Aib), reagents like HBTU, PyBroP, or Boc-Phe-N-carboxyanhydride (Boc-Phe-NCA) have shown superior performance compared to traditional methods like pivaloyl mixed anhydrides or pentafluorophenyl esters nih.gov. Similarly, research into coupling N-methylamino acid-containing peptides highlights the importance of specific reagent combinations, such as WSCI with additives like CuCl2, to achieve high yields and low racemization pharm.or.jp.
Table 1: Comparative Yields in Hindered Peptide Coupling Reactions
The following table illustrates the varying efficiencies of different coupling reagents when forming peptide bonds with sterically hindered amino acid residues, a scenario where this compound or analogous derivatives might be employed. The data reflects typical outcomes observed in research studies.
| Coupling Strategy/Reagent | Hindered Amino Acid Residue Context | Typical Yields | Reference |
| Pivaloyl mixed anhydride | Coupling to (NMe)Aib or (NMe)αAc5c | < 10% | nih.gov |
| Pentafluorophenyl ester | Coupling to (NMe)Aib or (NMe)αAc5c | < 10% | nih.gov |
| Acyl fluoride (B91410) | Coupling to (NMe)Aib or (NMe)αAc5c | < 10% | nih.gov |
| HBTU (with excess reagent) | Coupling to (NMe)Aib or (NMe)αAc5c | Significant | nih.gov |
| PyBroP (with excess reagent) | Coupling to (NMe)Aib or (NMe)αAc5c | Significant | nih.gov |
| Boc-Phe-N-carboxyanhydride (Boc-Phe-NCA) | Coupling to (NMe)Aib or (NMe)αAc5c | Superior | nih.gov |
| WSCI (Water-soluble carbodiimide) with CuCl2 | Coupling Boc-Phe-MeAla-OH with H-Phe-OBzl | High yields | pharm.or.jp |
| Carbodiimide (B86325) (e.g., EDC) with HOBt in aqueous media | Coupling Boc-Val-OH with H-Ile-OBzl | Improved yields | oup.com |
Compound List:
This compound: N-alpha-tert-butyloxycarbonyl-L-phenylalanyl-O-benzyl ester
Solid-Phase Peptide Synthesis (SPPS) Implications
This compound serves as a versatile building block, enabling the precise construction of peptide chains through controlled coupling and deprotection steps. Its utility spans the synthesis of simple dipeptides to intricate oligopeptides and complex peptidomimetics.
Dipeptide Synthesis (e.g., Boc-Phe-Pro-OBzl, Boc-Phe-Phe-OBzl)
The synthesis of dipeptides using this compound involves coupling it with another protected amino acid. The Boc group on the N-terminus of phenylalanine prevents its reaction, while the benzyl ester on the C-terminus protects the carboxyl group. This allows for the selective formation of the peptide bond between the activated carboxyl group of one amino acid and the free amino group of another.
Synthesis of Boc-Phe-Gly-OBzl: A detailed procedure for synthesizing Boc-Phe-Gly-OBzl involves reacting Boc-Phe-OH with Gly-OBzl-TosOH in N,N-dimethylformamide (DMF) using water-soluble carbodiimide (WSCI) and 1-hydroxybenzotriazole (HOBt) as coupling agents. This method yielded 59 g of the product from 0.3 mol of Boc-Phe-OH. prepchem.com
Synthesis of Boc-Phe-Phe-OBzl: The synthesis of Boc-Phe-Phe-OBzl, a dipeptide of two phenylalanine residues, is achievable through classical peptide coupling methods. These typically involve activating the carboxyl group of Boc-Phe-OH and coupling it with H-Phe-OBzl, often utilizing reagents such as dicyclohexylcarbodiimide (DCC) in combination with HOBt or employing WSCI/CuCl2. massey.ac.nzpharm.or.jp
Synthesis of Boc-Phe-Pro-OBzl: While direct literature detailing the synthesis of Boc-Phe-Pro-OBzl is less prominent, the general methodology for coupling Boc-protected amino acids with amino acid benzyl esters is well-established. Analogous syntheses, such as that of Boc-Pro-Phe-OBzl, demonstrate the feasibility of such couplings using standard reagents like DCC/HOBt in solvents such as DMF or dichloromethane (DCM). oup.com
Table 1: Dipeptide Synthesis Examples Using Boc-Phe Derivatives
| Dipeptide Synthesized | Starting Materials | Coupling Reagent(s) | Solvent | Yield | Reference(s) |
| Boc-Phe-Gly-OBzl | Boc-Phe-OH, Gly-OBzl-TosOH | WSCI, HOBt | DMF | 59 g (from 0.3 mol Boc-Phe-OH) | prepchem.com |
| Boc-Phe-Phe-OBzl | Boc-Phe-OH, H-Phe-OBzl | DCC/HOBt or WSCI/CuCl2 | DMF/DCM | High (implied) | massey.ac.nz, pharm.or.jp |
| Boc-Pro-Phe-OBzl | Boc-Pro-OH, H-Phe-OBzl | Standard coupling reagents (e.g., DCC/HOBt) | DMF/DCM | High (implied) | oup.com |
Tripeptide and Oligopeptide Synthesis (e.g., Boc-Phe-Xaa-Phe-OBzl)
The synthesis of tripeptides and longer oligopeptides builds upon dipeptide synthesis through a sequential elongation process. After each coupling step, the N-terminal Boc group is removed using mild acidic conditions (e.g., TFA), exposing a free amine for the subsequent coupling reaction. libretexts.orgpeptide.com The C-terminal benzyl ester remains protected throughout this process until the final deprotection.
To synthesize a tripeptide such as Boc-Phe-Xaa-Phe-OBzl, where 'Xaa' represents any amino acid, the strategy typically involves coupling this compound with a pre-formed dipeptide H-Xaa-Phe-OBzl, or coupling a dipeptide Boc-Phe-Xaa-OH with H-Phe-OBzl. ajol.infothieme-connect.de Research has shown that tripeptide synthesis from protected dipeptides can achieve yields ranging from 70-78%. ajol.info This stepwise addition of amino acid units allows for the controlled assembly of peptide chains, with this compound serving as a key component for introducing phenylalanine residues at specific positions within the sequence.
Table 2: Tripeptide Synthesis Strategy Using this compound
| Target Tripeptide | General Synthetic Route | Key Steps | Protecting Group Removal | Coupling Reagents | Example Yields | Reference(s) |
| Boc-Phe-Xaa-Phe-OBzl | Sequential coupling of protected amino acids | 1. Couple this compound with H-Xaa-Phe-OBzl or Boc-Phe-Xaa-OH with H-Phe-OBzl. 2. Deprotect N-terminus (Boc) after each coupling. | Boc: TFA Benzyl Ester: Hydrogenolysis/Acid | DCC/HOBt, WSCI, Active Esters | 70-78% (for analogous tripeptides) | ajol.info, thieme-connect.de |
Incorporation into Complex Peptide Sequences (e.g., Peptidomimetics)
This compound and its derivatives are instrumental in the synthesis of peptidomimetics and other complex peptide structures. Peptidomimetics are designed to mimic the biological activity of peptides but often possess enhanced stability, bioavailability, or altered pharmacological profiles. nih.govuni-bielefeld.de The phenylalanine residue's aromatic side chain, combined with the robust protection offered by the Boc and benzyl ester groups, makes these derivatives valuable for constructing non-peptide backbones or modified peptide sequences.
For instance, in the development of cyclic prodrugs of RGD peptidomimetics, intermediates analogous to this compound, such as Boc-Phe-O-CH2-OCO-OpNP, were utilized in conjunction with benzyl ester-protected amino acids to build linear precursors that were subsequently cyclized. nih.gov Similarly, the synthesis of peptidotriazolamers, which incorporate triazole rings in place of peptide bonds, has employed building blocks like Boc-Phe-Val-OBzl. uni-bielefeld.de These applications highlight the versatility of Boc-Phe derivatives with benzyl ester protection in creating sophisticated molecular architectures beyond linear peptides.
Table 3: Peptidomimetic Synthesis Examples Using Boc-Phe Derivatives
| Peptidomimetic Type | Example Derivative Used | Role of Derivative | Synthesis Method | Overall Yield | Reference(s) |
| Cyclic Prodrugs of RGD | Boc-Phe-O-CH2-OCO-OpNP (analogous protection strategy) | Building block for linear precursor | Solution-phase synthesis, cyclization | ~20% | nih.gov |
| Peptidotriazolamers | Boc-Phe-Val-OBzl (analogous protection strategy) | Building block for triazole-containing backbone | Solution-phase synthesis (RuAAC) | High yields for triazole formation | uni-bielefeld.de |
Compound List
this compound
Boc-Phe-OH
H-Phe-OBzl
Boc-Phe-Gly-OBzl
Gly-OBzl-TosOH
Boc-Phe-Phe-OBzl
H-Phe-OBzl·HCl
Boc-Pro-Phe-OBzl
Boc-Phe-Xaa-Phe-OBzl
Boc-Phe-Asn(R)-α-OBzl
Boc-Ile-ONsu
Boc-Phe-O-CH2-OCO-OpNP
H2N-(CH2)n-CO-Asp(OBzl)-OTce
Boc-Phe-Val-OBzl
Stereochemical Considerations and Chiral Purity in Boc Phe Obzl Chemistry
Maintenance of Chirality During Synthesis and Reaction
The primary challenge in maintaining the chirality of Boc-Phe-OBzl, particularly when its carboxyl group is activated for peptide bond formation, is the prevention of racemization. Racemization is the process that converts an enantiomer into its mirror image, potentially leading to a 1:1 mixture (a racemate). nih.gov This loss of stereochemical integrity for an N-protected amino acid can occur via two main base-catalyzed mechanisms. highfine.commdpi.com
Direct Enolization (α-Abstraction): A base can directly abstract the proton from the α-carbon of the activated amino acid. highfine.commdpi.com The resulting carbanion intermediate is planar and, upon re-protonation, can form either the L- or D-enantiomer with equal probability. mdpi.com The phenyl side chain in phenylalanine derivatives can stabilize this anionic intermediate, potentially increasing the risk of this pathway. mdpi.com
Oxazolone (B7731731) (Azlactone) Formation: This is considered the most predominant pathway for racemization in peptide synthesis. mdpi.com When the carboxyl group of an N-alkoxycarbonylamino acid like this compound is activated by a coupling reagent, the intermediate can undergo intramolecular cyclization to form a 5(4H)-oxazolone. highfine.comnih.gov This oxazolone intermediate has a highly acidic proton at the C4 position (the original α-carbon), which is readily abstracted by a base. The resulting achiral, aromatic oxazole (B20620) anion rapidly reprotonates to reform the oxazolone as a racemic mixture. Subsequent attack by an amine nucleophile (the N-terminus of another amino acid) opens the ring to form the peptide bond, yielding a mixture of diastereomeric peptide products. nih.govbachem.com
Urethane-based protecting groups like Boc (tert-butoxycarbonyl) are known to be more resistant to oxazolone formation compared to acyl groups (e.g., Acetyl), thereby generally preserving optical purity. bachem.com However, the risk is not eliminated, and careful selection of reaction conditions—including coupling agents, additives, bases, and solvents—is essential to suppress these racemization pathways and maintain the chiral integrity of the phenylalanine residue.
Studies on Racemization and Epimerization in Peptide Coupling Reactions Involving Phenylalanine Derivatives
The propensity for racemization is highly dependent on the specific reaction conditions employed during peptide coupling. The activation of the carboxylic acid is a necessary step for amide bond formation but is also the step where chiral integrity is most at risk. highfine.comnih.gov Numerous studies have investigated these phenomena to develop protocols that minimize epimerization.
The choice of coupling agent and the inclusion of specific additives are the most critical factors in controlling racemization. highfine.com
Coupling Agents: Coupling reagents are broadly categorized into groups such as carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. nih.gov
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) are effective but can lead to significant racemization if used alone. highfine.combachem.com Their primary role is to form a highly reactive O-acylisourea intermediate, which is susceptible to both oxazolone formation and direct N-acyl urea (B33335) formation as a side product. bachem.com
Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU) are highly efficient coupling reagents. However, their high reactivity can sometimes promote racemization if not properly controlled. acs.org For instance, a detailed study on the amidation of N-acetyl-L-phenylalanine using the uronium salt TBTU showed significant racemization, particularly when paired with a strong, sterically hindered base like N,N-diisopropylethylamine (DIPEA). nih.gov
Additives: To mitigate the risk of racemization, coupling reactions, especially those using carbodiimides, are almost always performed with nucleophilic additives. bachem.compeptide.com These additives function by converting the highly reactive, racemization-prone intermediate (like O-acylisourea) into an active ester that is more stable towards racemization but still sufficiently reactive for aminolysis. highfine.comnih.gov
1-Hydroxybenzotriazole (B26582) (HOBt): For decades, HOBt was the most common additive used to suppress racemization. bachem.comrsc.orgglobalresearchonline.net It reacts with the activated amino acid to form a HOBt-active ester, which minimizes the lifetime of the oxazolone intermediate. nih.gov Studies have shown that the combination of DIC and HOBt provides an optimal balance of a good coupling rate with low epimerization for phenylalanine-containing peptide segments. rsc.org
1-Hydroxy-7-azabenzotriazole (HOAt): Developed as a more reactive alternative to HOBt, HOAt is even more effective at suppressing racemization and accelerating the coupling reaction. acs.orgglobalresearchonline.net
OxymaPure® (Ethyl cyano(hydroxyimino)acetate): This additive is a non-explosive and highly effective alternative to HOBt and HOAt, demonstrating high coupling rates with low racemization levels when used with carbodiimides. bachem.com
The choice of base also plays a significant role. Sterically hindered and highly basic amines like DIPEA can promote racemization more than weaker bases like N-methylmorpholine (NMM). highfine.com Research on N-acetyl-phenylalanine coupling showed that replacing DIPEA with the less basic pyridine (B92270) significantly reduced the extent of racemization. nih.gov
| Coupling Condition | Additive | Base | Observed Effect on Phenylalanine Stereointegrity | Reference |
|---|---|---|---|---|
| DIC (Diisopropylcarbodiimide) | HOBt | N/A | Optimal combination for good coupling rate and low epimerization. | rsc.org |
| TBTU | None | DIPEA | Significant racemization observed for N-Ac-Phe. | nih.gov |
| TBTU | None | Pyridine | Racemization significantly reduced compared to DIPEA. | nih.gov |
| Carbodiimides (General) | HOBt, HOAt, OxymaPure® | Varies | Additives are strongly recommended to suppress racemization and enhance reactivity. | highfine.combachem.compeptide.com |
Verifying the enantiomeric or diastereomeric purity of this compound and the resulting peptides is essential. The most powerful and widely used technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). rsc.orgnih.gov
Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). A CSP is a solid support that has been functionalized with a chiral molecule, creating a chiral environment within the column. As the racemic or diastereomeric mixture passes through the column, the different stereoisomers interact with the CSP to varying degrees through transient diastereomeric complexes. These differential interactions cause one isomer to be retained longer than the other, resulting in their separation and elution at different times, which are observed as distinct peaks on the chromatogram. phenomenex.com
For the analysis of N-protected amino acids like this compound, several types of CSPs are effective:
Polysaccharide-Based CSPs: Columns with CSPs based on derivatives of cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® series) are highly versatile and widely used. rsc.org They can effectively resolve enantiomers of N-Fmoc and N-Boc protected amino acids under various mobile phase conditions, including reversed-phase, polar organic, and normal-phase modes. rsc.orgphenomenex.com
Macrocyclic Glycopeptide-Based CSPs: CSPs based on antibiotics like teicoplanin (e.g., CHIROBIOTIC® T) are particularly well-suited for separating N-Boc amino acids. These CSPs are robust and can operate in multiple modes, offering broad selectivity for chiral compounds.
The analysis is typically performed using a reversed-phase mobile phase, often consisting of an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol (B129727), and additives such as trifluoroacetic acid or formic acid. phenomenex.com Detection is commonly achieved using a UV detector, as the phenyl and Boc groups provide sufficient chromophores. For more sensitive and specific analysis, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | rsc.org |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. | phenomenex.com |
| Common CSPs for this compound | Polysaccharide-based (e.g., CHIRALPAK IA, IC) and Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC T). | rsc.org |
| Typical Mobile Phase | Reversed-phase (e.g., Acetonitrile/Water with TFA or Formic Acid) or Polar Organic Mode. | phenomenex.com |
| Detection Method | UV-Vis Spectroscopy or Mass Spectrometry (MS). | nih.gov |
Conformational Analysis and Structural Studies of Boc Phe Obzl and Its Peptide Conjugates
Molecular Modeling and Computational Studies
To complement experimental data from X-ray crystallography and to explore conformational possibilities in solution, molecular modeling and computational methods are employed. These studies provide a dynamic picture of the molecule's conformational landscape. peptide.com
A Ramachandran plot is a fundamental tool in structural biology used to visualize the distribution of backbone dihedral angles (φ and ψ) and assess the stereochemical quality of a peptide structure. wikipedia.orgyoutube.com The plot delineates "allowed" regions, where conformations are sterically permissible, from "disallowed" regions. youtube.com For the Boc-Phe-Leu-OBzl dipeptide, analysis confirmed that the experimentally observed φ and ψ angles for the Phe residue fall within these allowed regions, validating the quality of the crystal structure model. nih.gov This indicates that despite the presence of bulky protecting groups, the phenylalanine residue adopts a sterically favorable backbone conformation.
While X-ray crystallography provides a static picture of the solid-state conformation, molecular dynamics (MD) simulations can predict the behavior of molecules in a more dynamic environment, such as in solution. rsc.orgrsc.org MD simulations performed in a vacuum for Boc-Phe-Leu-OBzl were able to reproduce the conformers and side-chain rotamers that were observed in the solid-state crystal structure. nih.gov This strong correlation between the computational predictions and the experimental data suggests that the conformations observed in the crystal may be representative of stable conformations present in solution.
Influence of Protecting Groups on Peptide Conformation
The N-terminal tert-butoxycarbonyl (Boc) and C-terminal benzyl (B1604629) (Bzl) groups are crucial for peptide synthesis, but their steric bulk can also influence the peptide's conformation. peptide.comresearchgate.net Studies comparing the geometry of the urethane (B1682113) group in Boc-derivatives with a standard peptide group show small differences in bond angles around the trigonal carbon atom. researchgate.net
However, the substitution of a Boc group for a smaller N-acetyl group typically does not significantly alter the conformational preferences (as defined by φ and ψ values) of the adjacent amino acid residue when the amide bond is in the trans configuration. researchgate.net Nonetheless, the steric presence of the bulky Boc group can have localized effects. For instance, in the crystal structure of Boc-Phe-Phe-OBzl, steric hindrance from the Boc group is suggested as a possible cause for the elongation of a hydrogen bond. iucr.org The large size of both the Boc and Bzl protecting groups can restrict the available conformational space for the peptide backbone and the phenylalanine side chain, favoring specific folded or extended structures to minimize steric clashes. nih.gov
Mechanistic Investigations of Reactions Involving Boc Phe Obzl
Mechanistic Pathways of Peptide Bond Formation
The formation of a peptide bond is a condensation reaction that involves the joining of two amino acids. In the context of Boc-Phe-OBzl, this process requires the activation of a carboxylic acid group and its subsequent reaction with a free amino group. The fundamental mechanism is a nucleophilic acyl substitution. The amino group of one amino acid acts as the nucleophile, attacking the activated carbonyl carbon of the other amino acid. This process must be carefully controlled to ensure high yields and prevent unwanted side reactions.
The critical first step in forming a peptide bond involving a protected amino acid like Boc-Phe-OH is the activation of its carboxyl group. bachem.com This activation transforms the carboxyl group's hydroxyl into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of another amino acid, such as H-Phe-OBzl. This two-step process can be performed consecutively or as a one-pot reaction, depending on the coupling reagents used. bachem.com
Several classes of reagents are employed to facilitate this activation, each with its own mechanistic pathway.
Carbodiimide-Mediated Pathway: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are common activating agents. The mechanism begins with the protonation of one of the nitrogen atoms of the carbodiimide (B86325) by the carboxylic acid of the N-protected amino acid (e.g., Boc-Phe-OH). The resulting carboxylate then attacks the central carbon of the protonated carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amino component (e.g., H-Phe-OBzl) to form the peptide bond and a dicyclohexylurea byproduct. bachem.comuni-kiel.de However, this intermediate is unstable and prone to side reactions, including racemization and the formation of a stable N-acylurea, which halts the reaction. bachem.com To suppress these side reactions, additives like 1-Hydroxybenzotriazole (B26582) (HOBt) are often used. HOBt intercepts the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine, proceeding to form the desired peptide with reduced risk of racemization. bachem.compeptide.com
Onium Salt-Mediated Pathway: Onium salts, which include aminium/uronium and phosphonium (B103445) salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), offer another efficient pathway for peptide bond formation. bachem.comuni-kiel.de In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA), the carboxylic acid is deprotonated. youtube.com The onium salt then reacts with the carboxylate to form a highly reactive activated ester (e.g., a HOBt-ester in the case of HBTU). youtube.com This active ester is then readily attacked by the nucleophilic amino group of the other amino acid to form the peptide bond. bachem.com This method is generally faster and leads to fewer side reactions compared to using carbodiimides alone. bachem.com
Side Reactions and Their Mitigation in this compound Chemistry
While the goal of peptide synthesis is the clean formation of a peptide bond, several side reactions can occur, compromising the yield and purity of the final product. For a chiral molecule like this compound, the most significant of these is racemization.
Racemization/Epimerization: The loss of stereochemical integrity at the α-carbon of the activated amino acid is a major concern in peptide synthesis. nih.govmdpi.com This side reaction, known as racemization or epimerization, is particularly problematic during the coupling of peptide fragments but can also occur during the coupling of single amino acid residues. peptide.comnih.gov
The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. uni-kiel.denih.govmdpi.com This occurs when the carboxyl group of the N-protected amino acid is highly activated by the coupling reagent. The carbonyl oxygen of the Nα-protecting group (the Boc group in this case) can perform an intramolecular nucleophilic attack on the activated carbonyl carbon, leading to the formation of the planar, achiral oxazolone (B7731731) ring. nih.gov The proton at the α-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to the loss of chirality. Subsequent nucleophilic attack on the oxazolone by the incoming amine can open the ring to form the peptide bond, but the product will be a mixture of L- and D-isomers. mdpi.com
Several factors influence the rate of racemization:
Coupling Reagents: Highly reactive coupling reagents can increase the rate of oxazolone formation. nih.gov The choice of reagent significantly impacts the degree of racemization observed. pharm.or.jp
Base: The presence, strength, and steric hindrance of the base used in the reaction can affect racemization. highfine.com For instance, bases with greater steric hindrance, like 2,4,6-collidine, tend to produce less racemization compared to less hindered bases like triethylamine (B128534). highfine.com
Solvent: Polar solvents can sometimes facilitate epimerization. u-tokyo.ac.jp
Temperature: Lowering the reaction temperature can help suppress racemization. u-tokyo.ac.jp
Mitigation of Racemization: The most common strategy to suppress racemization is the addition of auxiliary nucleophiles, or additives, to the coupling reaction. highfine.com Additives such as 1-Hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are widely used. peptide.comu-tokyo.ac.jp These additives react with the initially formed activated intermediate (e.g., O-acylisourea) to form an active ester. This new intermediate is less reactive than the O-acylisourea but more reactive than the oxazolone, so the aminolysis reaction proceeds preferentially through this pathway, minimizing the formation of the oxazolone and thus preserving the stereochemical integrity. peptide.comhighfine.com
The following table illustrates the effect of different coupling reagents and additives on the extent of racemization in a model peptide coupling reaction.
Data adapted from a study on the coupling of Boc-Phe-MeAla-OH and H-Phe-OBzl, illustrating the effectiveness of additives in suppressing racemization. pharm.or.jp
Other Side Reactions:
N-acylurea Formation: When using carbodiimide reagents like DCC, the highly reactive O-acylisourea intermediate can rearrange via an O→N acyl shift to form a stable N-acylurea. bachem.com This byproduct is unreactive and represents a loss of the activated amino acid. The use of additives like HOBt effectively minimizes this side reaction by rapidly converting the O-acylisourea to the corresponding active ester. bachem.com
Side Reactions from Deprotection: During the final deprotection step in Boc/Bzl chemistry, which typically uses strong acids like hydrogen fluoride (B91410) (HF), the cleavage of the Boc and benzyl (B1604629) protecting groups generates reactive carbocations (e.g., tert-butyl cation). peptide.comresearchgate.net These electrophilic species can cause unwanted alkylation of susceptible amino acid residues like methionine or tryptophan. To prevent this, "scavengers" such as thioanisole (B89551) or dithiothreitol (B142953) are added to the cleavage mixture to trap the carbocations. researchgate.net
Derivatives and Analogs of Boc Phe Obzl in Advanced Research
Synthesis and Application of Modified Phenylalanine Derivatives
The synthesis of Boc-Phe-OBzl and its derivatives employs established peptide chemistry techniques, allowing for the creation of diverse molecular structures with specific functionalities. These modified derivatives are then utilized in a range of advanced research applications.
Synthesis Methodologies: A common method for synthesizing this compound involves the alkylation of Boc-L-phenylalanine (Boc-Phe-OH) with benzyl (B1604629) bromide in the presence of a base, such as potassium carbonate, typically conducted in acetone (B3395972) under reflux conditions, yielding high purity products . Alternatively, carbodiimide (B86325) coupling agents like DCC (dicyclohexylcarbodiimide), often in conjunction with additives such as HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine), are utilized to couple Boc-Phe-OH with benzyl alcohol or its derivatives, thereby minimizing racemization mdpi.com. For the preparation of N-carboxyanhydrides (NCAs), a phosgene- and halogen-free method utilizes the T3P reagent with Boc-protected α-amino acids, yielding NCAs with good purity and minimal epimerization sci-hub.se. Dipeptide synthesis can also be achieved through coupling reactions, such as using IBCF (isobutyl chloroformate) to link Boc-Pro-OBzl with other amino acids like phenylalanine ajrconline.org.
Applications in Research: Modified phenylalanine derivatives find diverse applications in advanced research. They serve as crucial building blocks in the synthesis of complex peptides and proteins, particularly in the development of bioactive peptides for pharmaceutical and biotechnological applications, where they can enhance stability and solubility chemimpex.com. For instance, peptides synthesized using this compound have been investigated for their antimicrobial properties, with specific structural modifications demonstrating enhanced efficacy against certain pathogens . Dipeptide derivatives incorporating aromatic or heterocyclic units, such as Boc-Phe-Phe-Bz functionalized with a benzothiazole (B30560) ring, have been explored for their ability to form fluorescent and nonlinear optical self-assembled structures mdpi.com. Furthermore, the integration of unusual amino acids, like gabapentin (B195806) or baclofen, into phenylalanine-based dipeptides aims to improve cell-penetrating properties and potentially mitigate aggregation issues observed in disease states like Alzheimer's nih.gov. Research also explores phenylalanine analogs for their potential as selective δ-opioid receptor agonists, indicating a pathway for developing novel analgesics with improved profiles . The introduction of specific modifications, such as difluorophenylalanine (Dfp) in place of phenylalanine in somatostatin (B550006) analogues, has been shown to improve peptide yield and confer new chemical features, thereby enhancing biological activity mdpi.com.
Table 1: Synthesis Methods for Boc-Protected Phenylalanine Derivatives
| Synthesis Method | Key Reagents/Conditions | Product/Application Focus | Reference(s) |
|---|---|---|---|
| Alkylation | Boc-Phe-OH, Benzyl bromide, K₂CO₃ in Acetone, reflux (56–60°C) | This compound | |
| Carbodiimide Coupling | Boc-Phe-OH, Benzyl alcohol, DCC/HOBt or DCC/DMAP | This compound, Boc-Phe-Phe derivatives | mdpi.com |
| T3P-mediated | Boc-protected α-amino acids, T3P reagent | α-amino acid N-carboxyanhydrides (NCAs) | sci-hub.se |
Integration into Peptidomimetics and Foldamers
The design of peptidomimetics and foldamers represents a significant area of advanced research, leveraging modified amino acid derivatives like those of phenylalanine to create molecules that mimic or improve upon the functions of natural peptides.
Peptidomimetics: Peptidomimetics are broadly classified into categories based on their structural resemblance to parent peptides. Class A mimetics involve minimal modifications, while Class B incorporates uncanonical amino acids and backbone modifications, encompassing peptoids and foldamers where side-chain functionalities are retained in their original order rsc.orgwjarr.com. Class C mimetics feature unnatural frameworks that largely replace the peptide backbone, and Class D emulates the peptide's mode of action without significant structural similarity rsc.orgwjarr.com. Phenylalanine derivatives are particularly valuable in this field due to the role of their aromatic rings in crucial intermolecular interactions, influencing peptide conformation and binding upc.edu. Modifications to phenylalanine residues, including the incorporation of D-amino acids or other structural alterations, are employed to enhance stability against proteolytic degradation and to stabilize specific conformations wjarr.comupc.edunih.gov. For example, phenylalanine-conjugated lipophilic norspermidine derivatives have been developed as potent antibacterial agents, highlighting the benefit of incorporating aromatic amino acids into peptidomimetic structures mdpi.com.
Foldamers: Foldamers are synthetic polymers that adopt stable, predictable three-dimensional structures, often mimicking the secondary structures of natural peptides rsc.orgwjarr.commdpi.comuni-regensburg.de. The design of foldamers heavily relies on backbone modifications while preserving the topological order of side chains rsc.orgwjarr.com. Hybrid foldamers, such as α/γ⁴-peptide helices, exemplify this approach mdpi.com. β-peptides, composed of β-amino acids, represent a well-characterized class of foldamers that exhibit high structural similarity to α-peptides and possess enhanced resistance to proteolytic attack wjarr.comnih.gov. The incorporation of β-amino acids into peptide sequences is a key strategy for designing analogs of biologically active peptides, contributing to improved stability and conformational control nih.gov.
Use in the Design of Biologically Active Peptides
Modified phenylalanine derivatives, including those derived from this compound, are instrumental in the rational design of peptides with enhanced biological activity, stability, and specificity.
Designing Bioactive Peptides: this compound itself serves as a versatile building block, enabling the precise introduction of phenylalanine residues into peptide sequences for various research purposes . The strategic modification of amino acid side chains and backbones significantly improves the biological activity, stability, and efficacy of peptide analogues. These modifications are crucial for developing peptides used as therapeutic agents, molecular imaging tracers, and anticancer drugs mdpi.com. For instance, incorporating phenylalanine derivatives can enhance the lipophilicity and cell-penetrating properties of peptides, which is vital for targeted drug delivery nih.gov. The aromatic nature of phenylalanine residues also plays a role in peptide self-assembly and aggregation, a phenomenon relevant in understanding and potentially treating diseases associated with protein misfolding nih.gov.
Specific Research Applications: Research has demonstrated the utility of modified phenylalanine derivatives in several key areas. Peptides synthesized using this compound have shown promise as antimicrobial agents, with specific structural alterations leading to improved activity against various pathogens . In the realm of pain management, phenylalanine analogs have been investigated for their potential to act as selective δ-opioid receptor agonists, suggesting new avenues for analgesic drug development . Furthermore, studies have shown that substituting phenylalanine with modified analogs, such as difluorophenylalanine (Dfp), can lead to improved peptide yield and introduce novel chemical features that enhance biological activity mdpi.com. The insertion of non-natural amino acids, including modified phenylalanine residues, can increase intramolecular bonding, lipophilicity, and favorably influence peptide conformation, ultimately contributing to enhanced stability and biological function nih.govcore.ac.uk.
Table 2: Applications of Modified Phenylalanine Derivatives in Advanced Research
| Derivative/Modification | Research Application | Key Finding/Property | Reference(s) |
|---|---|---|---|
| Peptides synthesized from this compound | Antimicrobial agents | Enhanced activity against pathogens with specific modifications | |
| Boc-Asp(OBzl)-Phe-OH | Peptide synthesis, drug development | Building block for bioactive peptides, enhancing stability and solubility | chemimpex.com |
| Boc-Phe-Phe-Bz (Benzothiazole derivative) | Self-assembly, nonlinear optics | Forms fluorescent and nonlinear optical self-assembled structures | mdpi.com |
| Phe-Phe dipeptides with γ-amino acids (Gabapentin, Baclofen) | Enhancing cell penetration, preventing aggregation | Increased cell-penetrating properties, potential in Alzheimer's research | nih.gov |
| Phenylalanine-conjugated lipophilic norspermidine | Antimicrobial agents | Selective antibacterial activity, improved by aromatic amino acid incorporation | mdpi.com |
| Phenylalanine analogs | Opioid receptor agonists | Higher binding affinities for potential analgesics | |
| Dfp-substituted somatostatin analogues | Peptide design | Improved yield and new chemical features | mdpi.com |
| Incorporation of D-amino acids (e.g., D-Phe) | Peptide stability, pharmacokinetics | Increased proteolytic stability and half-life | mdpi.com |
Compound Name List:
this compound
Boc-Phe-OH
Boc-Asp(OBzl)-Phe-OH
Boc-Phe-Phe-Bz
Boc-Phe-Phe
Gabapentin
Baclofen
Phenylalanine
Dfp (l-3-(3′,5′-difluorophenyl)-alanine)
D-Phe
Norspermidine
Boc-Pro-OBzl
Boc-Pro-Phe-OBzl
Research Directions and Future Perspectives
Development of Novel, More Efficient, and Sustainable Synthetic Routes
The synthesis of Boc-Phe-OBzl and its subsequent use in peptide synthesis are mature fields, yet there is a continuous drive towards "green chemistry" principles to reduce environmental impact and improve efficiency. Traditional peptide synthesis, whether in solution-phase or solid-phase (SPPS), often relies on hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), and generates significant chemical waste. newdrugapprovals.orgunife.it
Future research is focused on developing more sustainable synthetic protocols. One promising area is the replacement of conventional solvents with greener alternatives. Propylene (B89431) carbonate, for example, has been demonstrated as a viable substitute for DCM and DMF in both solution- and solid-phase peptide synthesis, offering comparable or even better yields in coupling and deprotection steps. newdrugapprovals.org Another innovative approach involves micellar catalysis, where surfactants like TPGS-750-M are used to create nanomicelles in water, allowing peptide synthesis to occur in an aqueous environment. greentech.fr This method avoids the use of bulk organic solvents and simplifies product isolation.
Enzymatic peptide synthesis presents another sustainable alternative. Proteolytic enzymes can catalyze the formation of peptide bonds with high specificity, often under mild, aqueous conditions. google.com While challenges in substrate scope and reaction equilibrium remain, ongoing research in enzyme engineering is expanding the applicability of biocatalysis for the synthesis of peptide intermediates like this compound and their subsequent coupling reactions. nih.gov
The following table summarizes emerging sustainable synthetic methods applicable to this compound:
| Synthetic Method | Key Features | Advantages | Research Focus |
| Green Solvents | Replacement of hazardous solvents (e.g., DMF, DCM) with alternatives like propylene carbonate or 2-methyltetrahydrofuran (B130290) (2-MeTHF). newdrugapprovals.orgorgsyn.org | Reduced toxicity, improved safety profile, often biodegradable. | Screening new bio-based solvents, optimizing reaction conditions. |
| Micellar Catalysis | Use of surfactants in water to form micelles that act as nanoreactors for peptide coupling. greentech.fr | Eliminates the need for organic solvents, simplifies purification. | Designing new surfactants, expanding substrate scope. |
| Enzymatic Synthesis | Utilization of enzymes (e.g., proteases) to catalyze peptide bond formation. google.comnih.gov | High stereoselectivity, mild reaction conditions, aqueous medium. | Enzyme engineering for broader applicability and improved efficiency. |
| Continuous Flow Synthesis | Performing reactions in a continuous flow reactor instead of batch processes. | Improved heat and mass transfer, better process control, potential for automation. | Miniaturization of reactors, integration of purification steps. |
Exploration of New Applications in Materials Science and Nanotechnology
The ability of short, aromatic peptides to self-assemble into well-ordered nanostructures is a rapidly growing field of research with significant potential in materials science and nanotechnology. Dipeptides containing phenylalanine, such as the closely related Boc-Phe-Phe, are known to form a variety of nanostructures including nanotubes, nanowires, nanospheres, and hydrogels, driven by non-covalent interactions like π-π stacking of the aromatic rings. nih.govnih.gov
While much of the existing research focuses on dipeptides with a free carboxylic acid, the fundamental principles of self-assembly are applicable to this compound. The presence of the bulky Boc and benzyl (B1604629) protecting groups can influence the packing and morphology of the resulting nanostructures. For instance, the Boc group can disrupt typical packing patterns, favoring the formation of nanofibers over hollow tubes.
Future research will likely explore the self-assembly of this compound and its derivatives to create novel biomaterials. These materials could have applications in:
Drug Delivery: Self-assembled nanoparticles or hydrogels could encapsulate therapeutic agents for controlled release.
Tissue Engineering: Peptide-based scaffolds can provide a biocompatible environment for cell growth and tissue regeneration.
Biosensing: The unique optical and electronic properties of peptide nanostructures can be harnessed for the development of sensitive biosensors. nih.gov
Piezoelectric Materials: When embedded into polymer fibers, self-assembled dipeptide structures have been shown to exhibit significant piezoelectric properties, opening avenues for their use in energy harvesting and wearable electronics. mdpi.comrsc.org
The modification of the core this compound structure, for example by introducing functional groups onto the phenyl rings, could allow for fine-tuning of the self-assembly process and the properties of the resulting nanomaterials. nih.gov
Advanced Conformational Studies and Structure-Activity Relationships
The three-dimensional conformation of this compound and peptides derived from it is crucial for their biological activity and material properties. Understanding the preferred conformations and the factors that govern them is essential for rational design in both drug discovery and materials science.
X-ray crystallography has provided a detailed picture of the solid-state conformation of this compound. The structure reveals that the urethane (B1682113) amide bond adopts a trans conformation. nih.gov Notably, the tert-butoxycarbonyl (Boc) group is oriented away from both the phenylalanine aromatic ring and the benzyl ester ring, likely due to steric hindrance. nih.gov This contrasts with other protected phenylalanine derivatives, highlighting how different protecting groups can influence molecular geometry. nih.gov
Future research will involve more advanced conformational studies in solution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, to understand the dynamic behavior of the molecule. Computational modeling and molecular dynamics simulations will complement these experimental studies, providing insights into the conformational landscape and the energy barriers between different states.
These studies are fundamental for establishing Structure-Activity Relationships (SAR). By synthesizing derivatives of this compound with modifications at various positions and correlating their structural features with their biological activity or material properties, researchers can develop models to predict the behavior of new compounds. For example, in the development of HIV-1 capsid binders, the phenylalanine core was shown to form critical hydrophobic interactions, and modifications to the periphery of the molecule significantly impacted antiviral activity. mdpi.com Similarly, SAR studies on benzothiazole-based inhibitors have guided the optimization of their potency. nih.gov A detailed understanding of the conformational preferences of the this compound unit within a larger molecule is key to optimizing these interactions.
Crystallographic Data for this compound: nih.gov
| Parameter | Value |
| Chemical Formula | C₂₁H₂₅NO₄ |
| Molecular Weight | 355.4 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2(1) |
| a | 5.206 (2) Å |
| b | 17.294 (4) Å |
| c | 10.972 (2) Å |
| β | 98.91 (1) ° |
| Volume | 976 (1) ų |
| Z | 2 |
Role in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates
This compound is a quintessential building block in the synthesis of complex peptides, including natural products and their analogs, as well as pharmaceutical intermediates. chemimpex.com The Boc protecting group provides robust protection for the amine terminus, which is stable under a wide range of conditions but can be readily removed with acid, while the benzyl ester protects the carboxylic acid and can be removed by hydrogenolysis. This orthogonal protection scheme is a cornerstone of modern peptide synthesis.
In the pharmaceutical industry, Boc-protected amino acids are indispensable intermediates for the synthesis of peptide-based drugs. For example, derivatives of Boc-phenylalanine are used in the synthesis of macrocyclic peptide epoxyketone inhibitors being investigated for the treatment of brain cancer. In this context, the Boc-Phe unit serves as a key component of the peptide backbone that targets the proteasome. acs.org Similarly, peptidomimetics containing phenylalanine have been synthesized as novel binders for the HIV-1 capsid protein, representing a promising class of antiviral agents. mdpi.com
The synthesis of complex peptidic natural products often involves the assembly of numerous amino acid residues, including non-proteinogenic ones. nih.gov While total synthesis can be lengthy, the use of pre-formed, protected building blocks like this compound greatly facilitates the process. Strategies like diverted total synthesis and function-oriented synthesis rely on the availability of such intermediates to efficiently generate analogs for structure-activity relationship studies, bridging the gap between natural product synthesis and drug discovery. nih.gov
Future perspectives in this area include the integration of this compound into chemoenzymatic synthesis strategies. By combining the flexibility of chemical synthesis with the selectivity of biocatalysis, researchers can develop more efficient and sustainable routes to complex, biologically active molecules. nih.gov The use of engineered enzymes to incorporate this compound or its derivatives into peptide chains could open new avenues for creating novel natural product analogs with enhanced therapeutic properties.
Q & A
Q. How should researchers navigate conflicts between observed data and theoretical predictions for this compound’s properties?
- Methodological Answer :
- Iterative Hypothesis Testing : Formulate competing hypotheses (e.g., solvent effects vs. impurity interference) and design targeted experiments to falsify each .
- Peer Review Collaboration : Share preliminary data with domain experts to identify overlooked variables (e.g., trace moisture in solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
